2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and methoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-(p-Methoxyphenyl)propionic acid . The key steps include:
Formation of the Chromene Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyrrole Ring: This step may involve [3 + 2] cyclization reactions between isocyanides and substituted oxazolones.
Functional Group Modifications: The methoxypropyl and methylphenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in a biological setting, it may interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromene, pyrrole, and methoxypropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO4/c1-14-8-10-15(11-9-14)19-18-20(24)16-6-3-4-7-17(16)27-21(18)22(25)23(19)12-5-13-26-2/h3-4,6-11,19H,5,12-13H2,1-2H3 |
InChI Key |
HEQXHZGEAVWXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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